2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and carboxylic acid functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a thiourea and a halogenated carboxylic acid can be cyclized to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The aminomethyl and carboxylic acid groups can also contribute to the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur.
2-(Aminomethyl)-1,3-imidazole-4-carboxylic acid: Contains a nitrogen atom instead of sulfur in the ring.
2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the sulfur atom in the thiazole ring, which can impart different chemical properties compared to its oxygen or nitrogen analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-(aminomethyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRUXCDSGNCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329651 | |
Record name | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25438-22-6 | |
Record name | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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